molecular formula C14H14O3 B14450944 2-Propanone, 1-(2-methoxy-1-naphthyloxy)- CAS No. 73826-10-5

2-Propanone, 1-(2-methoxy-1-naphthyloxy)-

Cat. No.: B14450944
CAS No.: 73826-10-5
M. Wt: 230.26 g/mol
InChI Key: BWOSWTATBUUOBB-UHFFFAOYSA-N
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Description

2-Propanone, 1-(2-methoxy-1-naphthyloxy)- is an organic compound with a complex structure that includes a naphthalene ring substituted with a methoxy group and linked to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(2-methoxy-1-naphthyloxy)- typically involves the reaction of 2-methoxy-1-naphthol with acetone under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-(2-methoxy-1-naphthyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce alcohol derivatives.

Scientific Research Applications

2-Propanone, 1-(2-methoxy-1-naphthyloxy)- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Propanone, 1-(2-methoxy-1-naphthyloxy)- exerts its effects involves interactions with specific molecular targets. The naphthalene ring can participate in π-π stacking interactions, while the methoxy and ketone groups can form hydrogen bonds with biological molecules. These interactions can influence enzyme activities, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Propanone, 1-methoxy-: A simpler analog with a methoxy group instead of the naphthyloxy group.

    1-Methoxy-2-propanol: Another related compound with a different substitution pattern.

Uniqueness

2-Propanone, 1-(2-methoxy-1-naphthyloxy)- is unique due to the presence of both the naphthalene ring and the methoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler analogs.

Properties

CAS No.

73826-10-5

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

1-(2-methoxynaphthalen-1-yl)oxypropan-2-one

InChI

InChI=1S/C14H14O3/c1-10(15)9-17-14-12-6-4-3-5-11(12)7-8-13(14)16-2/h3-8H,9H2,1-2H3

InChI Key

BWOSWTATBUUOBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=C(C=CC2=CC=CC=C21)OC

Origin of Product

United States

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